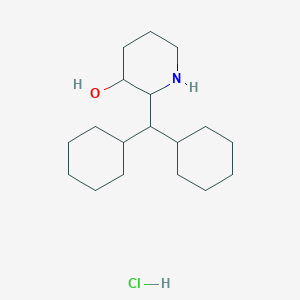

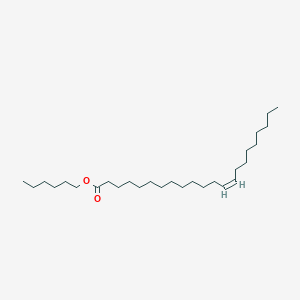

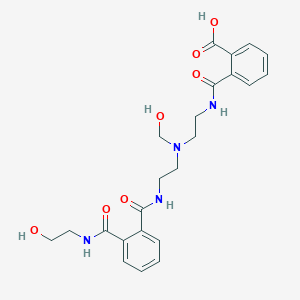

![molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1](/img/structure/B35183.png)

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine derivatives involves multiple steps, including cyclization and chlorination reactions. For instance, a study by Liu Guo-ji (2009) described the synthesis of a similar compound, 2,4-dichloro-5-methoxy-pyrimidine, using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials. The total yield of the product under optimal conditions was about 46%, with a purity higher than 99.5% (Liu, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring system that includes nitrogen atoms. Detailed spectroscopic signature studies, such as SCXRD, FT-Raman, FT-IR, and NMR, along with quantum chemical calculations, provide insights into the molecular and electronic structure of these compounds. For example, a study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlighted the significance of C-H⋯O and π···π interactions in its solid-state crystal structure, as determined by X-ray diffraction studies (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including Suzuki coupling reactions, nucleophilic substitutions, and cyclocondensation reactions. These reactions enable the functionalization and further derivatization of the pyrimidine core. For instance, Krolenko and Vlasov (2019) reported the Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, leading to the synthesis of derivatives substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments (Krolenko & Vlasov, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine serves as an intermediate compound in the synthesis of various pyrimidine derivatives, highlighting its significance in chemical research and development. For instance, the compound is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing a method that utilizes methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. This process, which includes cyclization and chloridization, yields a product with a high purity of over 99.5% (Liu Guo-ji, 2009).

Molecular and Structural Analysis

Extensive molecular and structural analysis of related pyrimidine derivatives has been conducted to understand their properties better. For example, density functional theory has been used to study the structure, vibrational, and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. This comprehensive analysis includes vibrational assignments, electronic transitions, molecular characteristics, and stability assessments (B. Sreenivas et al., 2022).

Antiviral and Antibacterial Applications

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine and its derivatives exhibit significant biological activities. For example, specific derivatives have shown potent inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral therapies (D. Hocková et al., 2003). In addition, a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, has been evaluated for in vitro antibacterial activity, demonstrating their potential as antibacterial agents (Y. Etemadi et al., 2016).

Advanced Material Development

The compound's derivatives have also been investigated for their potential in advanced material development. For example, a study on the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine explored its molecular and electronic structure, uncovering properties relevant to nonlinear optical material development. This research included solid-state crystal structure analysis, quantum chemical calculations, and studies on its linear and nonlinear optical behavior (P. Murthy et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMRWJLPIBPOMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CN=C(N=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544029 |

Source

|

| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine | |

CAS RN |

108141-35-1 |

Source

|

| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

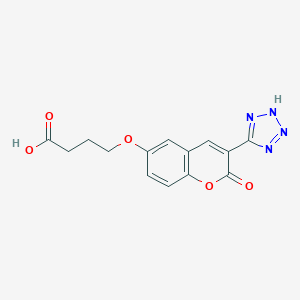

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)

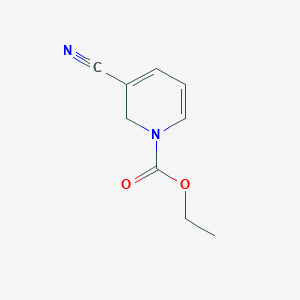

![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)